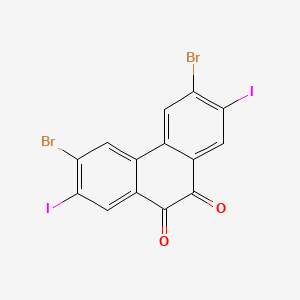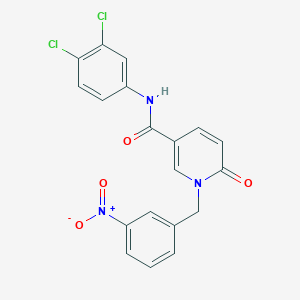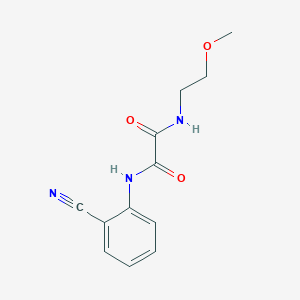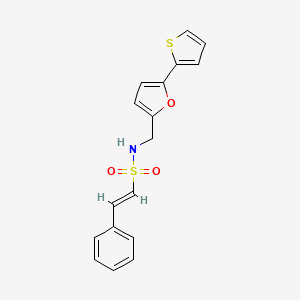
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione is an organic compound with the molecular formula C14H4Br2I2O2 and a molecular weight of 617.8 g/mol . This compound is characterized by its light-yellow to yellow or orange powder or crystalline form . It is primarily used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione typically involves the bromination and iodination of phenanthrene-9,10-dione. One common method includes the reaction of 3,6-dihydroxyphenanthrene-9,10-dione with hydrobromic acid and iodine under acidic conditions . The reaction is usually facilitated by heating and stirring, resulting in the precipitation of the product, which can be purified by filtration and washing .
Chemical Reactions Analysis
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common reagents used in these reactions include hydrobromic acid, iodine, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of organic pigments and dyes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of organic optoelectronic materials and liquid crystal displays.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to participate in redox reactions and can influence cellular processes through its reactive intermediates .
Comparison with Similar Compounds
3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione can be compared with other halogenated phenanthrene-9,10-dione derivatives, such as:
3,6-Dibromophenanthrene-9,10-dione: Similar in structure but lacks iodine atoms, leading to different reactivity and applications.
2,7-Diiodophenanthrene-9,10-dione: Contains iodine atoms but no bromine, affecting its chemical behavior and uses.
The presence of both bromine and iodine atoms in this compound makes it unique, providing distinct reactivity and a broader range of applications compared to its analogs .
Properties
IUPAC Name |
3,6-dibromo-2,7-diiodophenanthrene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPVDMDSYXZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide](/img/structure/B2615225.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)dimethylamine](/img/structure/B2615228.png)
![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)
![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)


![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)
![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)
![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)
![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)

